molecular formula C26H19ClN8 B608895 B-Raf inhibitor 1

B-Raf inhibitor 1

Cat. No. B608895
M. Wt: 478.9 g/mol
InChI Key: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
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Description

B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . This compound is used for the treatment of some B-Raf–mutated cancers .


Synthesis Analysis

A scalable synthetic route to this compound has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .


Molecular Structure Analysis

The molecular weight of this compound is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .


Chemical Reactions Analysis

This compound has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .


Physical And Chemical Properties Analysis

Its CAS Registry Number is 950736-05-7 .

Scientific Research Applications

  • RAF Transformation and MEK Addiction : RAF inhibitors, including B-Raf inhibitors, are significant due to RAF's role at the convergence point of signal transduction, particularly in RAF-transformed cells that are "hooked" on MEK. This makes them sensitive to growth inhibition by kinase inhibitors (Rapp, Götz, & Albert, 2006).

  • Selective and Potent Raf Inhibitors : In cancer cells with wild-type B-Raf, exposure to Raf inhibitors can paradoxically activate the mitogen-activated protein kinase (MAPK) signaling, leading to enhanced proliferation and tumor growth in some cell lines (Carnahan et al., 2010).

  • Role in Tumor Formation and Drug Discovery : The three mammalian members of the Raf family, A-Raf, B-Raf, and C-Raf, are involved in cellular processes like growth, survival, and transformation. B-RAF mutations in human cancers have led to a broad interest in developing therapies that interfere with aberrant Raf kinase signaling (Schreck & Rapp, 2006).

  • Pharmacophore and Binding Analysis : The study of B-RAF inhibitors' structures and binding modes is critical for understanding their therapeutic potential. Research on novel B-RAF inhibitor families has shown that they can inhibit B-RAF and its mutant forms in the sub-micromolar range, showing potential for targeted cancer therapy (Baska et al., 2014).

  • Activation of MEK/ERK Signaling by B-Raf Inhibition : B-Raf inhibitors used in B-Raf-mutated cancers paradoxically activate MEK/ERK in Ras-mutated cancers. This activation leads to upregulation of Death receptor 5 (DR5) and sensitizes cancer cells to TRAIL-induced apoptosis, suggesting a novel therapeutic strategy (Oh, Deng, Yue, & Sun, 2016).

  • Therapeutic Potential of Targeting the Raf/MEK/ERK Signal Transduction Pathway : Raf kinase inhibitors like sorafenib have shown clinical efficacy in various solid tumors. These inhibitors target Raf kinases and other receptor tyrosine kinases associated with angiogenesis and tumor progression, opening new avenues for cancer management (Gollob, Wilhelm, Carter, & Kelley, 2006).

Mechanism of Action

Target of Action

B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .

Mode of Action

This compound is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .

Pharmacokinetics

In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, this compound showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .

Result of Action

The molecular effect of this compound is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .

Safety and Hazards

B-Raf inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

New RAF inhibitors are being developed that may be more effective and potentially safer . These inhibitors have the potential to inhibit RAF mutant dimers directly . The field is moving towards broadening the spectrum of BRAF inhibitor-sensitive mutations beyond mutations at codon V600 .

Biochemical Analysis

Biochemical Properties

B-Raf Inhibitor 1 interacts with the B-Raf protein, which is a serine/threonine protein kinase . This interaction is crucial in the MAPK signaling pathway . An important V600E mutation in B-Raf can cause constitutive B-Raf activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the MAPK signaling pathway . It interacts with enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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